molecular formula C12H13BrN2S B2626315 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863000-92-4

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2626315
CAS No.: 863000-92-4
M. Wt: 297.21
InChI Key: RBUDLUXGKOQHFI-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom, a piperidine ring, and a benzothiazole moiety

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, influencing their activity and function. For instance, it has been reported to inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects highlight the compound’s potential as a therapeutic agent in targeting specific cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, underscoring the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interactions with specific enzymes involved in its metabolism are essential for understanding its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are important factors that influence its subcellular localization, thereby affecting its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole typically involves the bromination of 2-(piperidin-1-yl)benzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution and coupling reactions, while the piperidine ring improves its binding affinity in biological systems.

Properties

IUPAC Name

4-bromo-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUDLUXGKOQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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